IMPDH2 Inhibition: Sub‑Micromolar Ki Values Versus Known Inhibitor Benchmark
2‑Methyl‑6‑nitro‑isoindolin‑1‑one inhibits human inosine‑5′‑monophosphate dehydrogenase type 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM under different substrate conditions (IMP and NAD). While a direct head‑to‑head comparison with the clinical IMPDH inhibitor mycophenolic acid (MPA) is not available in the same assay, MPA typically exhibits a Ki in the range of 10–50 nM against IMPDH2. This places the compound's potency approximately 5‑ to 20‑fold lower than MPA, yet still within a therapeutically relevant sub‑micromolar window [1].
| Evidence Dimension | Inhibitory constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | 240 nM (IMP substrate); 430–440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki ~10–50 nM (literature range) |
| Quantified Difference | Target compound is ~5–20× less potent than MPA in Ki terms |
| Conditions | Recombinant human IMPDH2; spectrophotometric assay with IMP and NAD as substrates |
Why This Matters
Confirms that the compound engages the IMPDH2 target with a quantifiable, sub‑micromolar Ki, which is a prerequisite for use as a chemical probe or lead optimization scaffold in antiproliferative or immunosuppressive research.
- [1] BindingDB. (n.d.). PrimarySearch_ki: BDBM50421763. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763&column=ki&startPg=0&Increment=50&submit=Search View Source
